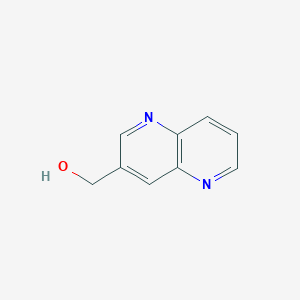

(1,5-Naphthyridin-3-yl)methanol

Description

Overview of Naphthyridine Isomers and their Significance

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. solubilityofthings.com This seemingly subtle difference can lead to vastly different chemical, physical, and biological properties. solubilityofthings.commasterorganicchemistry.com In the case of naphthyridines, there are ten possible isomers, each distinguished by the positions of the two nitrogen atoms in the bicyclic framework. These isomers are classified into two main groups: the 1,X-naphthyridines (where X can be 5, 6, 7, or 8) and the 2,X-naphthyridines (where X can be 6 or 7). nih.gov

The first naphthyridine was synthesized in 1893 by Reissert. nih.gov However, it wasn't until 1927 that the unsubstituted 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474) were synthesized. nih.gov The remaining isomers, 1,6-, 1,7-, and 2,7-naphthyridine, were synthesized in 1958, with 2,6-naphthyridine (B1209661) being isolated in 1965. nih.gov Early research was often hampered by structural uncertainties and inconsistent nomenclature. digitallibrary.co.in A standardized naming system was adopted after 1930, leading to a more reliable body of literature. digitallibrary.co.in

Academic research has not treated all naphthyridine isomers equally. The 1,8-naphthyridine isomer has been the most extensively studied, largely due to the discovery of its derivatives' potent antimicrobial properties, such as nalidixic acid. digitallibrary.co.inwikipedia.org Its structure is also well-suited for metal complexation. digitallibrary.co.inwikipedia.org In contrast, research on other isomers, including 1,5-naphthyridine, has been less voluminous but has gained momentum in recent years. digitallibrary.co.in

The table below provides a comparative overview of the different naphthyridine isomers.

| Isomer | Structure | Key Research Areas |

| 1,5-Naphthyridine | 1,5-Naphthyridine | Medicinal chemistry, materials science, catalysis. nih.govresearchgate.netacs.org |

| 1,6-Naphthyridine | 1,6-Naphthyridine | Medicinal chemistry, particularly as ligands for various receptors. nih.gov |

| 1,7-Naphthyridine | 1,7-Naphthyridine | Pharmaceutical research, with some derivatives showing potential biological activity. ontosight.ai |

| 1,8-Naphthyridine | 1,8-Naphthyridine | Antimicrobial agents, anticancer research, and coordination chemistry. wikipedia.orgnih.gov |

| 2,6-Naphthyridine | 2,6-Naphthyridine | Less studied compared to other isomers. |

| 2,7-Naphthyridine | 2,7-Naphthyridine | Limited but growing interest in its chemical synthesis and properties. |

Significance of 1,5-Naphthyridines in Organic and Medicinal Chemistry

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to its incorporation into a wide range of biologically active compounds. nih.govresearchgate.net

Nitrogen-containing heterocycles are of paramount importance in the life sciences. nih.gov They are abundant in nature, forming the core of many natural products like vitamins, hormones, and antibiotics. nih.gov Over 85% of all biologically active compounds are or contain a heterocycle, with nitrogen heterocycles being the most common. rsc.org In fact, approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. nih.govmdpi.com The prevalence of these structures in pharmaceuticals can be attributed to their stability and their ability to form hydrogen bonds with biological targets such as DNA and proteins. nih.govmdpi.com

Recent research on 1,5-naphthyridine derivatives has been vibrant and multifaceted, with significant efforts focused on several key areas:

Medicinal Chemistry : A primary focus of current research is the development of novel 1,5-naphthyridine derivatives with therapeutic potential. These compounds have shown a broad spectrum of biological activities, including:

Anticancer Agents : Phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to act as topoisomerase I inhibitors, demonstrating antiproliferative activity against human colon cancer cells. nih.gov

TGF-beta Type I Receptor Inhibitors : Novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta type I receptor (ALK5), a key target in cancer and fibrosis. nih.gov

Anti-Ebola Virus Agents : A novel anti-Ebola virus pharmacophore with a 1,5-naphthyridine core has been developed. mdpi.com

Antimalarial Activity : Certain 1,5-naphthyridine derivatives have shown promise as antimalarial agents. nih.gov

Organic Synthesis : The development of efficient and versatile synthetic methods for the construction of the 1,5-naphthyridine core remains an active area of research. nih.govresearchgate.netencyclopedia.pub Key synthetic strategies include:

Cyclization Reactions : Methods like the Skraup, Friedländer, and Gould-Jacobs reactions are commonly employed. nih.govmdpi.com

Cross-Coupling Reactions : Palladium-catalyzed reactions, such as the Heck and Stille couplings, are used to construct the bicyclic system. nih.gov

Cycloaddition Reactions : Intra- and intermolecular cycloaddition reactions provide another route to 1,5-naphthyridine derivatives. nih.gov

Materials Science : The unique electronic and photophysical properties of 1,5-naphthyridines have led to their investigation in materials science. researchgate.net They have been incorporated into:

Organic Light-Emitting Diodes (OLEDs) : 1,5-Naphthyridine-based materials are being explored as emitters in thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net

Dye-Sensitized Solar Cells (DSSCs) : 1,5-Naphthyridine-based conjugated polymers have been used as co-sensitizers in DSSCs to enhance their efficiency. researchgate.net

Coordination Chemistry : The nitrogen atoms in the 1,5-naphthyridine ring make it an excellent ligand for coordinating with metal ions. acs.orgbohrium.com This has led to the synthesis of a variety of metal complexes with potential applications in:

Catalysis : Ruthenium(II) complexes with 1,5-naphthyridine-based ligands have been prepared and studied. acs.orgbohrium.com

Molecular Recognition : The ability to act as a bridging ligand between two metal centers is being explored. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-naphthyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONKMHAKOWUIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309748 | |

| Record name | 1,5-Naphthyridine-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-54-1 | |

| Record name | 1,5-Naphthyridine-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1,5 Naphthyridin 3 Yl Methanol and Its Precursors

Classical Approaches to the 1,5-Naphthyridine (B1222797) Scaffold

Traditional methods for synthesizing the 1,5-naphthyridine ring system have been instrumental in the development of this class of compounds. These approaches, including the Friedländer condensation, Skraup synthesis, and Vilsmeier-Haack cyclization, remain relevant due to their reliability and the accessibility of starting materials.

Friedländer Condensation and its Variants for 1,5-Naphthyridine Synthesis

The Friedländer condensation is a powerful tool for the synthesis of quinolines and their aza-analogs, including 1,5-naphthyridines. nih.govresearchgate.net This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 1,5-naphthyridines, a 3-aminopyridine (B143674) derivative bearing a carbonyl group at the 2- or 4-position is often employed.

Numerous variations of the Friedländer reaction have been developed to improve yields and expand the substrate scope. These modifications often involve the use of different catalysts, such as bases like sodium hydroxide (B78521) or potassium tert-butoxide, and variations in reaction conditions. nih.gov For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide in ethanol (B145695) has been used to prepare a 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine derivative. nih.gov Microwave-assisted Friedländer condensations have also been reported, offering a rapid and efficient route to 1,8-naphthyridines, a related isomer class. tsijournals.com

| Reactants | Catalyst/Conditions | Product | Reference |

| 3-Amino-picolinaldehyde, 2-Methylcyclohexanone | tBuOK, tBuOH, then Pd/C, Ph2O, reflux | Benzo[b] nih.govresearchgate.netnaphthyridine | nih.gov |

| 3-Aminoquinaldehyde, 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine | nih.gov |

| 2-Aminonicotinaldehyde, Active methylene (B1212753) compounds | Piperidine, Methanol (B129727), Microwave | 2,3-Disubstituted-1,8-naphthyridines |

Skraup Synthesis and Modified Methodologies

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for the synthesis of 1,5-naphthyridines. researchgate.netwikipedia.org The traditional Skraup reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org For the synthesis of 1,5-naphthyridine, 3-aminopyridine is the key starting material. nih.gov

While effective, the Skraup reaction is known for its often vigorous and sometimes violent nature. acs.org Consequently, several modified methodologies have been developed to improve safety and yields. These modifications include the use of milder oxidizing agents like arsenic acid or the use of a "sulfo-mix" to moderate the reaction. acs.orgrsc.org The use of iodine as a catalyst in a mixture of dioxane and water has also been shown to be an effective and reusable system for the Skraup synthesis of 1,5-naphthyridine derivatives from substituted 3-aminopyridines. nih.gov

| Amine | Reagents | Conditions | Product | Reference |

| Aniline | Glycerol, Sulfuric acid, Nitrobenzene | Heating | Quinoline | wikipedia.org |

| 4-Aminopyridine | Glycerol, "Sulfo-mix" | Heating | 1,6-Naphthyridine | rsc.org |

| 3-Aminopyridine | Glycerol, Iodine, Dioxane/Water | - | 1,5-Naphthyridine derivatives | nih.gov |

Vilsmeier-Haack Cyclization for Naphthyridine Carbaldehydes as Intermediates

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl3). wikipedia.orgthieme-connect.com

In the context of 1,5-naphthyridine synthesis, the Vilsmeier-Haack reaction can be employed to introduce a formyl group onto a pre-existing pyridine (B92270) ring, which can then serve as a precursor for cyclization to form the second pyridine ring. More directly, the Vilsmeier-Haack reagent can effect the cyclization of suitable precursors to directly form naphthyridine carbaldehydes. These carbaldehydes are valuable intermediates that can be readily reduced to the corresponding (naphthyridinyl)methanols. For example, the reaction has been used to synthesize 2,8-dichloro-10aH-pyrimido[2,1-b] nih.govnih.govbenzothiazole-3-carbaldehyde from N-(6-chloro-1,3-benzothiazol-2-yl)acetamide, demonstrating its utility in constructing complex heterocyclic systems. thieme-connect.com

Cycloaddition Reactions in 1,5-Naphthyridine Construction

Cycloaddition reactions provide an elegant and efficient approach to the synthesis of the 1,5-naphthyridine scaffold, often allowing for the construction of multiple bonds and stereocenters in a single step. These methods are particularly valuable for accessing substituted and fused 1,5-naphthyridine derivatives.

Povarov Reaction and Aza-Diels-Alder Cycloadditions

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful method for the synthesis of nitrogen-containing heterocycles. mdpi.comwikipedia.org This reaction involves the [4+2] cycloaddition of an imine with an electron-rich alkene. nih.gov In the context of 1,5-naphthyridine synthesis, the imine is typically derived from a 3-aminopyridine derivative.

The aza-Diels-Alder reaction can be catalyzed by Lewis acids and has been studied both experimentally and theoretically for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov These tetrahydro-derivatives can then be aromatized to afford the corresponding 1,5-naphthyridines. The reaction often proceeds with high regio- and stereoselectivity. nih.gov For instance, the reaction between aldimines derived from 3-aminopyridines and styrenes can lead to 4-phenyl-1,5-naphthyridine derivatives after aromatization. nih.gov

Intramolecular Cycloaddition Processes

Intramolecular cycloaddition reactions offer a highly efficient route to fused 1,5-naphthyridine systems. mdpi.com In these reactions, the diene and dienophile components are tethered within the same molecule, facilitating the ring-forming process.

A notable example is the intramolecular Povarov reaction, which has been used to synthesize novel heterocyclic fused nih.govresearchgate.netnaphthyridines. mdpi.com This reaction, often catalyzed by Lewis acids like boron trifluoride etherate, can lead to the formation of complex polycyclic structures such as tetrahydro-6H-chromeno[4,3-b] nih.govresearchgate.netnaphthyridines and tetrahydro-6H-quinolino[4,3-b] nih.govresearchgate.netnaphthyridines. nih.govmdpi.com Subsequent dehydrogenation of the initially formed tetrahydro derivatives yields the fully aromatic fused systems. mdpi.com Photochemical intramolecular [2+2] cycloadditions have also been explored for the synthesis of complex polycyclic systems, although not directly for the 1,5-naphthyridine core itself. rsc.org

| Reaction Type | Reactant Features | Product | Reference |

| Intramolecular Povarov Reaction | Aldimines from 3-aminopyridines and unsaturated aldehydes | Tetrahydro-6H-chromeno[4,3-b] nih.govresearchgate.netnaphthyridines | nih.govmdpi.com |

| Intramolecular Povarov Reaction | Aldimines from 3-aminopyridines and unsaturated aldehydes | Tetrahydro-6H-quinolino[4,3-b] nih.govresearchgate.netnaphthyridines | nih.govmdpi.com |

Cross-Coupling Reactions in 1,5-Naphthyridine Synthesis

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov In the context of 1,5-naphthyridine synthesis, palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki coupling are particularly prominent for functionalizing the heterocyclic ring. nih.govnih.gov

Palladium-Catalyzed Amination (Buchwald−Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing amino-substituted 1,5-naphthyridines, which can be precursors to further functionalization. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.org

The development of sophisticated phosphine (B1218219) ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the use of a wide variety of amines and aryl halides under milder conditions. wikipedia.orgcmu.edu For instance, 2-amino-1,5-naphthyridine derivatives can be synthesized via the palladium-catalyzed amination of 2-chloro-1,5-naphthyridines with various amines. nih.gov The use of ligands like XantPhos is crucial for the efficient incorporation of the amine into the heterocyclic ring. nih.gov

Table 1: Examples of Buchwald-Hartwig Amination in 1,5-Naphthyridine Synthesis

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Product | Reference |

| 2-Chloro-1,5-naphthyridine | Various amines | Palladium catalyst / XantPhos | Not specified | 2-Amino-1,5-naphthyridine derivatives | nih.gov |

| 4-Bromo-1,5-naphthyridine | Tetrahydropyran-amide | Palladium catalyst / (R)-(+)-BINAP | Not specified | Amide-containing 1,5-naphthyridine derivative | nih.gov |

| Halo-7-azaindoles | Primary and secondary amines | Palladium precatalysts | LiHMDS | Amino-7-azaindoles | mit.edu |

| Aryl chlorides and bromides | Ammonium sulfate | Palladium catalyst | Not specified | Primary arylamines | semanticscholar.org |

Note: This table is illustrative and not exhaustive of all possible reaction conditions.

Suzuki Coupling for Functionalization of 1,5-Naphthyridine Ring

The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is widely employed for the functionalization of the 1,5-naphthyridine ring system by introducing various substituents.

For example, a series of 4,8-disubstituted 1,5-naphthyridines have been synthesized through the Suzuki cross-coupling of 4,8-dibromo-1,5-naphthyridine (B11799114) with different boronic acids in the presence of palladium acetate (B1210297) as a catalyst. researchgate.net This method has proven to be robust, yielding products in moderate to good yields. researchgate.net The Suzuki-Miyaura cross-coupling reaction has also been utilized in the synthesis of novel 3,5-disubstituted ring E analogs of methyllycaconitine, starting from methyl 5-bromo-nicotinate, highlighting its utility even with electron-withdrawing substituents present on the pyridine ring. nih.gov

Table 2: Suzuki Coupling for Functionalization of Naphthyridine Rings

| Organohalide | Boronic Acid/Ester | Catalyst | Base | Product | Reference |

| 4,8-Dibromo-1,5-naphthyridine | Various boronic acids | Pd(OAc)₂ | K₂CO₃ | 4,8-Disubstituted 1,5-naphthyridines | researchgate.net |

| Methyl 5-bromo-nicotinate | Not specified | Not specified | Not specified | 3,5-Disubstituted ring E analogs | nih.gov |

| 5-Amino-7-triflyl naphthyridine | Not specified | Not specified | Not specified | C-C coupled products | acs.org |

Note: This table provides examples and does not represent the full scope of the Suzuki coupling reaction.

Side-Chain Modifications for (1,5-Naphthyridin-3-yl)methanol Synthesis

Once the 1,5-naphthyridine core is established, the synthesis of this compound requires the introduction of a hydroxymethyl group at the 3-position. This is typically achieved through various side-chain modification strategies.

Introduction of Hydroxymethyl Group via Reduction Reactions

A common and direct method for introducing the hydroxymethyl group is through the reduction of a corresponding carboxylic acid ester or aldehyde. Esters can be effectively reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgquimicaorganica.org This method involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester. libretexts.org Cyclic esters, known as lactones, can also be reduced by LiAlH₄ to form diols. quimicaorganica.org More recently, aminodiborane, generated in situ, has been reported as an efficient reagent for the reduction of esters to alcohols. rsc.org

Nucleophilic Substitution Reactions on Halogenated 1,5-Naphthyridine Derivatives

Halogenated 1,5-naphthyridines serve as versatile intermediates for introducing various functional groups via nucleophilic substitution reactions. nih.gov The halogen atom, being a good leaving group, can be displaced by a nucleophile. nih.gov For the synthesis of this compound, a two-step process can be envisioned where a halogen at the 3-position is first substituted by a cyanide group, followed by reduction of the resulting nitrile to the primary amine and subsequent conversion to the alcohol. Alternatively, direct displacement with a protected hydroxymethyl equivalent could be a potential route. The reactivity of halo-1,5-naphthyridines makes them key synthons for a variety of derivatives. nih.gov

Preparation of Aldehyde Precursors and Subsequent Reduction to Alcohol

Another important strategy involves the preparation of a 1,5-naphthyridine-3-carbaldehyde (B1391941) precursor, which can then be readily reduced to the target alcohol, this compound. The aldehyde can be synthesized through various methods, and its subsequent reduction is a standard transformation in organic synthesis. This two-step approach allows for a controlled introduction of the hydroxymethyl functionality. The reduction of the aldehyde to the primary alcohol can be achieved using a variety of mild reducing agents.

Advanced Synthetic Methodologies

Modern synthetic chemistry has seen the emergence of innovative techniques that overcome the limitations of classical methods. These advanced methodologies, including microwave-assisted synthesis, ionic liquid-catalyzed reactions, and enantioselective approaches, are being increasingly applied to the synthesis of complex heterocyclic compounds like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering rapid reaction times, higher yields, and improved product purity compared to conventional heating methods. organic-chemistry.org The application of microwave irradiation to the synthesis of naphthyridine derivatives has demonstrated significant advantages.

One key application of microwave technology in this area is in nucleophilic substitution reactions on the 1,5-naphthyridine core. For instance, the synthesis of various alkylamino-substituted 1,5-naphthyridines has been efficiently achieved through microwave-assisted reactions of chlorinated 1,5-naphthyridine precursors with appropriate amines. nih.gov This approach is particularly valuable for creating libraries of compounds for biological screening.

Furthermore, microwave irradiation has been effectively utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce substituents at specific positions of the naphthyridine ring. nih.govrsc.orgresearchgate.net While specific examples for the direct synthesis of this compound using this method are not extensively documented, the principles are well-established for related heterocyclic systems. nih.govdurham.ac.uk The use of encapsulated palladium catalysts in microwave-assisted Suzuki reactions further enhances the sustainability of the process by allowing for catalyst recycling. durham.ac.uk

The following table summarizes the advantages of microwave-assisted synthesis in the context of preparing functionalized naphthyridine derivatives.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to days | Minutes to hours | organic-chemistry.orgnih.gov |

| Yield | Moderate to good | Good to excellent | organic-chemistry.org |

| Purity | Often requires extensive purification | Higher purity, reduced byproducts | organic-chemistry.org |

| Energy Efficiency | Lower | Higher | rsc.org |

Ionic Liquid-Catalyzed Reactions in Naphthyridine Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as green solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. acs.orgnih.govacgpubs.orgorganic-chemistry.org

In the context of naphthyridine synthesis, ionic liquids have been successfully employed as both the solvent and catalyst in cyclization reactions. For example, the Friedländer annulation, a key reaction for constructing the naphthyridine core, has been efficiently catalyzed by basic ionic liquids, leading to high yields of 1,8-naphthyridine (B1210474) derivatives under mild conditions. acs.orgnih.gov This approach often simplifies work-up procedures and allows for the recycling of the ionic liquid. acs.org

While the direct application of ionic liquids to the synthesis of this compound is an area for further exploration, the successful use of ILs in the synthesis of other naphthyridine isomers highlights their potential. acs.orgnih.gov For instance, task-specific ionic liquids, such as those with basic functionalities, have been shown to dramatically influence the outcome of reactions like Michael additions, which can be a step in the synthesis of functionalized heterocyclic systems. organic-chemistry.org The use of L-proline nitrate (B79036) in an ionic liquid phase has also been demonstrated as an efficient catalytic system for the synthesis of pyrimidine (B1678525) derivatives, a related class of nitrogen-containing heterocyles. japsonline.comresearchgate.net

The table below outlines the benefits of using ionic liquids in the synthesis of naphthyridine and related heterocyclic compounds.

| Advantage | Description | References |

| Green Chemistry | Low volatility and potential for recyclability reduce environmental impact. | acs.orgacgpubs.orgorganic-chemistry.org |

| Enhanced Reactivity | Can act as both solvent and catalyst, accelerating reaction rates and improving yields. | acs.orgnih.gov |

| Simplified Work-up | Products can often be easily separated from the ionic liquid phase. | acs.org |

| Tunable Properties | The structure of the cation and anion can be modified to suit specific reaction requirements. | organic-chemistry.org |

Enantioselective Synthesis Approaches

The development of enantioselective methods for the synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a compound is often dependent on its stereochemistry. The synthesis of enantiomerically pure this compound would likely proceed through the asymmetric reduction of a corresponding prochiral ketone, such as 3-acetyl-1,5-naphthyridine.

Several strategies exist for the enantioselective reduction of ketones to chiral alcohols. researchgate.netrsc.org These include the use of chiral reducing agents and, more commonly, catalytic asymmetric hydrogenation. nih.govyoutube.comorganic-chemistry.org

Catalytic asymmetric hydrogenation typically employs a transition metal catalyst, such as ruthenium or iridium, in conjunction with a chiral ligand. nih.govorganic-chemistry.org The choice of ligand is crucial for achieving high enantioselectivity. For instance, Noyori's transfer hydrogenation catalysts have been effectively used for the enantioselective hydroacylation of ketones. nih.gov While direct application to 1,5-naphthyridinyl ketones is not widely reported, the principles have been successfully applied to a wide range of functionalized ketones, including other heterocyclic ketones. nih.govresearchgate.net

Biocatalysis offers another powerful approach for enantioselective ketone reduction. researchgate.net Enzymes, such as ketoreductases found in plants and microorganisms, can catalyze the reduction of ketones to chiral alcohols with high enantiomeric excess under mild, environmentally friendly conditions. researchgate.net The reduction of various aromatic ketones to their corresponding chiral secondary alcohols using plant tissues has been demonstrated. researchgate.net

The following table summarizes different approaches for the enantioselective reduction of ketones, which could be applied to the synthesis of chiral this compound.

| Method | Catalyst/Reagent | Key Features | References |

| Catalytic Asymmetric Hydrogenation | Chiral Ru or Ir complexes (e.g., with BINAP, DPEN ligands) | High efficiency, high enantioselectivity, broad substrate scope. | nih.govorganic-chemistry.org |

| Transfer Hydrogenation | Noyori's catalysts, isopropanol (B130326) or formic acid as H-source | Mild conditions, avoids handling of H2 gas. | nih.gov |

| Chiral Borohydride (B1222165) Reagents | Sodium borohydride modified with chiral auxiliaries (e.g., tartaric acid) | Stoichiometric, effective for functionalized ketones. | rsc.org |

| Biocatalysis | Ketoreductases (from plants or microorganisms) | High enantioselectivity, environmentally benign, mild conditions. | researchgate.net |

Reactivity and Transformations of 1,5 Naphthyridin 3 Yl Methanol and 1,5 Naphthyridine Core

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Ring System

The 1,5-naphthyridine (B1222797) ring can undergo both electrophilic and nucleophilic substitution reactions, with the reaction pathway being highly dependent on the reaction conditions and the nature of the substituents on the ring. mdpi.comresearchgate.netnih.govnih.gov

Electrophilic Reactions: In reactions with electrophiles, the nitrogen lone pair of electrons in the 1,5-naphthyridine ring system typically acts as the nucleophile. nih.govmdpi.com This is observed in reactions like N-alkylation, N-acylation, and N-tosylation. nih.gov For example, alkyl halides react with 1,5-naphthyridines to form N-alkylsubstituted products. nih.gov The reactivity of the nitrogen atoms can also be utilized to functionalize the pyridine (B92270) ring of tetrahydro-1,5-naphthyridine scaffolds using a variety of electrophilic reagents. nih.gov

Another key electrophilic substitution is halogenation. researchgate.net The regioselective introduction of fluorine into the aromatic ring can be achieved through methods like diazotization−fluorodediazoniation. nih.gov Furthermore, selective C-H perfluoroalkylation at the 4-position of the 1,5-naphthyridine ring has been accomplished using nucleophilic perfluoroalkylating agents in the presence of a bulky borane (B79455) Lewis acid, which activates the ring while sterically hindering the 2-position. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The 1,5-naphthyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com Halogenated 1,5-naphthyridines are common substrates for SNAr reactions. For instance, 4-chloro-1,5-naphthyridine (B1297630) derivatives can undergo nucleophilic substitution with various amines to introduce amino substituents at the 4-position. nih.gov Similarly, other leaving groups such as triflate and tosyl groups on the 1,5-naphthyridine core can be displaced by nucleophilic amines. mdpi.com

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halides (e.g., 2-bromoethanol, 1-bromooctane), base (e.g., Cs₂CO₃) | N-alkylated 1,5-naphthyridines | nih.gov |

| C-H Perfluoroalkylation | Nucleophilic perfluoroalkylating reagents, bulky borane Lewis acid | 4-Perfluoroalkyl-1,5-naphthyridines | nih.gov |

| Nucleophilic Amination | Amines, Cs₂CO₃ | Amino-substituted 1,5-naphthyridines | nih.govmdpi.com |

| Nucleophilic Alkoxylation | Sodium methanethiol, NaH | Alkoxy-substituted 1,5-naphthyridines | nih.gov |

Oxidation and Reduction Reactions

The 1,5-naphthyridine core is amenable to both oxidation and reduction reactions, allowing for the synthesis of a variety of derivatives. mdpi.comresearchgate.netnih.gov

Oxidation: The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to form N-oxides. nih.gov These N-oxides are versatile intermediates that can be used for further functionalization of the ring system. nih.gov For instance, they can facilitate the introduction of chloro or tosyl groups at the 2-position. nih.govmdpi.com Another important oxidation reaction is the dehydrogenation of tetrahydro-1,5-naphthyridines to their corresponding aromatic 1,5-naphthyridine counterparts. nih.gov This can be achieved using methods such as visible-light photoredox catalysis in conjunction with cobalt catalysis. nih.gov

Reduction: The 1,5-naphthyridine ring system can also be reduced. For example, a 1,5-naphthyridine-fused porphyrin dimer has been shown to undergo reduction with sodium borohydride (B1222165) (NaBH₄). nih.gov This reduction results in an electron-rich product containing a 1,2-diaminoethene bridge. nih.gov This reduced product is sensitive to air and can be oxidized back to the original dimer. nih.gov

| Reaction Type | Reagents/Conditions | Description | Reference(s) |

| N-Oxidation | Oxidizing agents | Formation of 1,5-naphthyridine N-oxides. | nih.gov |

| Dehydrogenation | Ru(bpy)₃Cl₂·6H₂O, Co(dmgH)₂PyCl, visible light | Oxidation of tetrahydro-1,5-naphthyridines to aromatic 1,5-naphthyridines. | nih.gov |

| Reduction | NaBH₄ | Reduction of a 1,5-naphthyridine-fused porphyrin dimer. | nih.gov |

Formation of Metal Complexes with 1,5-Naphthyridine Ligands

The 1,5-naphthyridine skeleton is an effective ligand in coordination chemistry due to the presence of two nitrogen donor atoms. nih.govresearchgate.netnih.gov These nitrogen atoms can coordinate with a variety of metal ions to form stable complexes. mdpi.comnih.gov A key feature of 1,5-naphthyridine as a ligand is that its two nitrogen atoms are geometrically constrained in a way that they cannot bind to the same metal atom. nih.gov This makes 1,5-naphthyridine an excellent bridging ligand, capable of connecting two metal centers to form dinuclear complexes. nih.gov However, it can also act as a monodentate ligand in some cases. nih.gov

A range of transition metal complexes with 1,5-naphthyridine-based ligands have been synthesized and studied. nih.gov For example, 1,5-naphthyridine and its derivatives have been used to construct bidentate and tridentate ligands for the formation of heteroleptic mono- and dinuclear Ruthenium(II) complexes. nih.govacs.org The electronic properties of these complexes, such as their long-wavelength absorption, can be tuned by modifying the ligand structure or by protonating the uncomplexed nitrogen atom. nih.govacs.org The electrochemical properties of these dinuclear complexes have also been investigated to evaluate the degree of communication between the two metal centers through the 1,5-naphthyridine bridge. nih.govacs.org In another example, the reaction of a 1,5-naphthyridine derivative with Zr(NMe₂)₄ resulted in the formation of a zirconium complex. nih.gov

| Metal | Ligand Type | Complex Type | Reference(s) |

| Ruthenium(II) | Bidentate and tridentate 1,5-naphthyridine derivatives | Heteroleptic mono- and dinuclear complexes | nih.govacs.org |

| Zirconium | 1,5-Naphthyridine derivative | Zirconium complex | nih.gov |

Photochemical Transformations of 1,5-Naphthyridine Derivatives

Certain 1,5-naphthyridine derivatives can undergo photochemical transformations upon exposure to light. A notable example is the phototransformation of 2-(1′H-indol-2′-yl)-1,5-naphthyridine when irradiated with 365 nm UV light in acetonitrile (B52724) at room temperature in the presence of air. nih.gov This reaction yields two main photoproducts. The major product is 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one, while the minor product is N-(2-formylphenyl)-1,5-naphthyridine-2-carboxamide. nih.gov Such photochemical reactions can provide efficient synthetic routes to complex heterocyclic structures like benzoxazinones. nih.gov

Computational and Theoretical Investigations of 1,5 Naphthyridin 3 Yl Methanol and 1,5 Naphthyridines

Quantum Chemical Calculations (DFT, NBO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of 1,5-naphthyridine (B1222797) derivatives. researchgate.netnih.govcolab.ws DFT methods, such as B3LYP, are frequently used to determine the equilibrium geometry, total energy, and distribution of electron density in these molecules. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution and intramolecular interactions. researchgate.net For instance, NBO analysis has been applied to investigate tautomeric stability in dioxygenated 1,5-naphthyridine systems. mdpi.com This analysis provides a detailed picture of bonding interactions, lone pairs, and the delocalization of electron density within the molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comaimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comaimspress.com

DFT calculations are commonly employed to compute the energies of these orbitals. colab.wsresearchgate.net The analysis of HOMO and LUMO energy levels helps in understanding the charge transfer interactions that can occur within the molecule, which is closely linked to its bioactivity. irjweb.comaimspress.com For example, a smaller energy gap can indicate that a molecule is more reactive and potentially more biologically active. researchgate.net

Table 1: Example of Calculated FMO Energies and Reactivity Descriptors for a Triazine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2435 |

Data derived from a DFT study on a triazine derivative, illustrating typical parameters calculated. irjweb.com

Intramolecular charge transfer (ICT) is a fundamental photophysical process where, upon photoexcitation, electron density moves from an electron-donating part of a molecule to an electron-accepting part. nih.gov This process is common in "push-pull" systems containing donor and acceptor groups connected by a π-conjugated bridge. nih.gov The 1,5-naphthyridine nucleus can act as an electron-accepting core in such systems. researchgate.net

ICT can lead to a significant increase in the molecule's dipole moment in the excited state and is responsible for phenomena like large Stokes shifts in fluorescence spectra. nih.govrsc.org The dynamics of ICT, which can occur on an ultrafast timescale (femtoseconds), are often studied using time-resolved spectroscopy and supported by time-dependent DFT (TD-DFT) simulations. nih.gov In some molecular designs, efforts are made to suppress parasitic ICT to enhance other desired properties, such as excitation energy transfer in light-harvesting molecules. rsc.org

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com MD simulations generate representative conformations of a system by numerically integrating Newton's equations of motion. youtube.comyoutube.com These simulations rely on a "force field," a set of parameters that defines the potential energy of the system, to calculate the forces acting on each atom. youtube.com

These techniques are valuable for exploring the conformational space of flexible molecules like (1,5-Naphthyridin-3-yl)methanol and for studying their interactions with biological macromolecules, such as proteins or DNA. youtube.com For example, first-principles molecular dynamics (FPMD) simulations have been used to examine proton transfer processes in 1,5-naphthyridine-2,6-diol, showing that N-H interactions were strong enough to facilitate the transfer. nih.gov Furthermore, MD simulations, in combination with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to predict the binding free energies between a ligand and its target receptor, which is critical in drug design. rsc.org

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a molecule with rotatable bonds, such as the C-C bond between the naphthyridine ring and the methanol (B129727) group in this compound, multiple conformers can exist.

Computational methods, particularly molecular mechanics, are used to systematically explore the potential energy surface of the molecule. This process generates an energy landscape that maps the potential energy as a function of specific geometric parameters, like torsion angles. The low-energy regions on this map correspond to the most stable conformations. The reactivity and interaction of the molecule with its environment, such as a receptor binding site, can be highly dependent on its preferred conformation. mdpi.com

Theoretical Studies on Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of the 1,5-naphthyridine scaffold, theoretical studies have been combined with experimental work to understand reaction pathways. mdpi.com For example, computational investigations into the Lewis acid-catalyzed reaction between N-(3-pyridyl)aldimines and alkynes have suggested a stepwise [4+2]-cycloaddition mechanism for the formation of the 1,5-naphthyridine ring. mdpi.com

These studies can calculate the energies of reactants, transition states, and products, providing a detailed profile of the reaction pathway. This helps in understanding reaction feasibility, predicting product selectivity, and optimizing reaction conditions for the synthesis of complex derivatives. Other reactions involving the 1,5-naphthyridine core, such as electrophilic substitutions, have also been subjects of theoretical investigation. mdpi.com

Prediction of Biological Activities and Pharmacokinetic Parameters (In Silico Studies)

In silico methods are widely used in drug discovery to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. researchgate.netijsdr.orgresearchgate.net Various computational tools and platforms, including SwissADME, AdmetSAR, and Molinspiration, are employed to evaluate molecules like this compound and its derivatives before their synthesis. researchgate.netresearchgate.net

These programs can calculate a range of molecular properties and predict biological targets. For instance, structure-activity relationship (SAR) studies on 1,8-naphthyridine (B1210474) derivatives have been conducted in silico to identify potential antitubercular agents. researchgate.net Similarly, in silico screening of 1,5-naphthyridine derivatives has identified compounds with potential as antimalarial agents by targeting enzymes like Plasmodium falciparum phosphatidylinositol-4-kinase. nih.govnih.govdundee.ac.uk

Pharmacokinetic parameters such as oral absorption, Caco-2 permeability, and potential for cytochrome P450 (CYP) enzyme inhibition can also be predicted. ijsdr.orgresearchgate.net These predictions help in prioritizing candidates for synthesis and experimental testing, saving significant time and resources in the drug development process. nih.govresearchgate.net

Table 2: Examples of In Silico Predicted Properties for Drug Candidates

| Property Prediction Tool | Predicted Parameter | Significance |

|---|---|---|

| Molinspiration | Bioactivity Score | Predicts activity against targets like GPCRs, ion channels, kinases. ijsdr.org |

| SwissADME | GI Absorption | Predicts how well a compound is absorbed from the gastrointestinal tract. researchgate.net |

| AdmetSAR | Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross into the central nervous system. researchgate.net |

| pkCSM | CYP2D6 Inhibition | Predicts potential for drug-drug interactions via inhibition of a key metabolic enzyme. researchgate.net |

| PASS Online | Apoptosis Agonist | Predicts the probability of a compound inducing programmed cell death. ijsdr.org |

This table provides examples of parameters commonly predicted using various in silico tools for drug discovery programs. researchgate.netijsdr.orgresearchgate.net

Spectroscopic Characterization Methodologies for 1,5 Naphthyridin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (1H) and carbon (13C).

1H NMR spectroscopy of (1,5-Naphthyridin-3-yl)methanol reveals distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, providing clues about its location within the structure. For instance, aromatic protons on the naphthyridine ring will resonate at different frequencies than the protons of the methanol (B129727) group. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the protons of the naphthyridine ring typically appear at specific chemical shifts. rsc.org The chemical shifts for the parent 1,5-naphthyridine (B1222797) show signals at approximately δ 8.99, 8.41, and 7.64 ppm. chemicalbook.com The protons of a methanol group typically appear around 3.3-4.0 ppm. chemicalbook.compitt.edu

13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in 13C NMR are spread over a wider range than in 1H NMR, often leading to less signal overlap. For the parent 1,5-naphthyridine, carbon signals are observed in the aromatic region. chemicalbook.com A typical chemical shift for the carbon in a methanol group is around 50 ppm. chemicalbook.com

Below is a table summarizing the predicted and observed NMR data for similar structures.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 9.0 | 120 - 155 |

| CH2OH | ~4.5 | ~60 |

| OH | Variable | - |

| Note: This is a generalized table based on typical values for similar functional groups and aromatic systems. Actual values for this compound may vary. |

To definitively assign the signals observed in 1D NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to piece together fragments of the molecule by identifying neighboring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. mdpi.comresearchgate.net

While solution-state NMR is more common for routine structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. nih.govnih.gov This technique is particularly useful for studying polymorphism, intermolecular interactions such as hydrogen bonding, and the local environment of atoms in the solid state. nih.govnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are often used to enhance the signal of less abundant nuclei like 13C and 15N and to average out anisotropic interactions that would otherwise lead to broad lines in the spectra. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. thermofisher.com This high accuracy allows for the determination of the elemental composition of this compound by distinguishing it from other compounds that may have the same nominal mass. thermofisher.comnih.gov For a molecule with the formula C9H8N2O, the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. chemicalbook.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. semi.ac.cnnih.gov In ESI-MS, the sample is dissolved in a solvent, often a mixture of water and an organic solvent like methanol, and then sprayed through a charged capillary. scispace.com This process generates protonated molecules, [M+H]+, which are then detected by the mass analyzer. The resulting mass spectrum will show a peak corresponding to the molecular weight of the compound plus the mass of a proton. chemicalbook.comnih.govsemi.ac.cn ESI-MS is known for its sensitivity and its ability to analyze samples directly from solution. semi.ac.cnnih.govnih.gov

Below is a table summarizing the expected mass spectrometry data.

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| HRMS | ESI | [M+H]+ | Exact mass and elemental composition |

| ESI-MS | ESI | [M+H]+ | Molecular weight confirmation |

| Note: [M+H]+ refers to the protonated molecule. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the methylene (B1212753) bridge, and the aromatic 1,5-naphthyridine core.

The most distinct feature in the IR spectrum would be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. sigmaaldrich.com The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1075-1000 cm⁻¹ region. sigmaaldrich.com

The aromatic 1,5-naphthyridine ring system will give rise to several characteristic absorptions. These include C-H stretching vibrations of the aromatic protons, which typically appear in the 3100-3000 cm⁻¹ range. In-ring C=C and C=N stretching vibrations are expected to produce a series of sharp to medium intensity bands in the 1600-1400 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations, which can sometimes provide information about the substitution pattern of the aromatic ring, are anticipated in the 900-675 cm⁻¹ range.

The methylene group (-CH₂-) would contribute to C-H stretching vibrations around 2960-2850 cm⁻¹. The corresponding C-H bending (scissoring) vibration is expected near 1470-1450 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methylene (-CH₂-) | C-H Stretch | 2960 - 2850 | Medium |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Weak, Sharp |

| Methylene (-CH₂-) | C-H Bend (Scissoring) | 1470 - 1450 | Medium |

| Primary Alcohol | C-O Stretch | 1075 - 1000 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions in the UV region arise from π → π* transitions within the conjugated naphthyridine ring system.

Analysis of Absorption Maxima and Extinction Coefficients

The UV-Vis spectrum of this compound, typically recorded in a solvent such as methanol or ethanol (B145695), is expected to show multiple absorption bands. Based on studies of related 1,5-naphthyridine derivatives, strong absorptions corresponding to π → π* transitions are anticipated. These transitions involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system.

The spectrum would likely display a high-energy absorption band below 250 nm and one or more bands in the 250-350 nm range, which are characteristic of the electronic structure of the naphthyridine core. nih.govnih.gov The exact position of the absorption maxima (λmax) and the intensity of these absorptions, quantified by the molar extinction coefficient (ε), are sensitive to the substitution pattern and the solvent environment. The hydroxymethyl substituent may cause a slight shift in the absorption bands compared to the unsubstituted 1,5-naphthyridine.

| Electronic Transition | Expected Absorption Range (λmax) | Typical Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| π → π | 220 - 250 nm | > 10,000 |

| π → π | 260 - 320 nm | 1,000 - 10,000 |

Note: The exact λmax and ε values are dependent on the solvent and specific electronic environment of the molecule.

Study of Charge Transfer Transitions

In addition to the π → π* transitions localized on the naphthyridine ring, the possibility of intramolecular charge transfer (ICT) transitions can be considered. An ICT transition involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.

In this compound, the hydroxymethyl group is a weak electron-donating group, while the naphthyridine ring system, with its two nitrogen atoms, is electron-deficient. Therefore, a weak ICT transition from the hydroxymethyl group to the naphthyridine ring might be possible, although it would likely be masked by the stronger π → π* transitions. The presence of such transitions can sometimes be inferred by studying the solvatochromic effects, where the position of the absorption maximum shifts with changes in solvent polarity.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information at the atomic level.

This technique would allow for the unambiguous determination of:

Bond lengths: The precise distances between all bonded atoms (e.g., C-C, C-N, C-O).

Bond angles: The angles formed by any three connected atoms, providing insight into the geometry around each atom.

Torsion angles: These define the conformation of the molecule, for instance, the orientation of the hydroxymethyl group relative to the naphthyridine plane.

Planarity of the aromatic ring: Confirmation of the flatness of the 1,5-naphthyridine ring system.

Crystal packing: The arrangement of molecules in the unit cell, revealing intermolecular interactions such as hydrogen bonding (involving the hydroxyl group and the nitrogen atoms of the naphthyridine ring) and π-π stacking between the aromatic rings of adjacent molecules.

While a specific crystal structure for this compound is not available in the published literature, data from related 1,5-naphthyridine derivatives show that these molecules often crystallize in common space groups like P2₁/c (monoclinic). The analysis would yield a set of crystallographic parameters that define the unit cell of the crystal.

| Parameter | Description |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Density (calculated) | The theoretical density of the crystal. |

| Z | The number of molecules in the unit cell. |

Advanced Applications and Functionalization of 1,5 Naphthyridines in Biological and Catalytic Systems

Catalysis and Ligand Design with 1,5-Naphthyridine (B1222797) Framework

The 1,5-naphthyridine core is a privileged structure in ligand design. Its two nitrogen atoms are geometrically constrained, preventing them from chelating to the same metal center, which makes the scaffold an excellent bridging ligand for constructing polynuclear metal complexes and coordination polymers. matrixscientific.comscielo.br The introduction of a methanol (B129727) group at the 3-position of the 1,5-naphthyridine ring, as in (1,5-Naphthyridin-3-yl)methanol, adds a crucial functional handle. This hydroxyl group can act as an additional coordination site or be readily modified to create more complex and tailored ligand systems.

The elaboration of the 1,5-naphthyridine molecule into new bidentate and tridentate ligands has been achieved through methods like Stille coupling and Friedländer condensation. acs.org These strategies allow for the synthesis of ligands that can form heteroleptic mono- and dinuclear Ru(II) complexes, for example. acs.org The electronic communication between metal centers bridged by a 1,5-naphthyridine linker has been a subject of study, indicating its potential in designing materials with specific electronic or photophysical properties. acs.org While direct catalytic applications of this compound are not extensively documented, its structure is highly conducive to serving as a precursor for more elaborate catalytic systems.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the pore size, functionality, and ultimately, the properties of the MOF. Naphthyridine-based ligands are attractive candidates for MOF construction due to their rigidity and defined coordination vectors.

The 1,5-naphthyridine unit can act as a ditopic or polytopic linker, bridging multiple metal centers to form extended 3D networks. scielo.br The this compound compound is a promising linker for creating functional MOFs. The naphthyridine core can serve as the primary structural linker, while the methanol (-CH₂OH) group can be oriented towards the pores of the framework. This functional group can then serve several purposes:

Post-Synthetic Modification: The hydroxyl group is a versatile anchor for further chemical reactions, allowing for the grafting of other functional molecules within the MOF pores.

Active Sites: The alcohol functionality itself can act as a catalytic site or a recognition site for specific guest molecules.

Tuning Adsorption Properties: The polarity of the hydroxyl group can influence the adsorption selectivity of the MOF for different gases or solvents.

While specific MOFs constructed from this compound are yet to be widely reported, the principles of MOF design strongly support its potential as a valuable building block in this field.

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically pure compounds, is of paramount importance in the pharmaceutical and fine chemical industries. The development of effective chiral ligands is central to this field. Naphthyridine derivatives have emerged as promising scaffolds for chiral ligands due to their rigid backbone, which can effectively translate chiral information to a metal's catalytic center.

The synthesis of chiral naphthyridine-based compounds has been demonstrated, for instance, in the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, which serves as a potent receptor inverse agonist. nih.govacs.org This synthesis established a key chiral center via an enantioselective transfer hydrogenation, highlighting a viable strategy for producing chiral naphthyridine cores. nih.govacs.org

For this compound, a chiral catalyst could be envisioned by:

Enantioselective Synthesis: Developing a synthetic route that creates a stereocenter, for example, by asymmetrically reducing a ketone precursor to the chiral alcohol.

Derivatization with Chiral Auxiliaries: Attaching a known chiral molecule to the methanol group.

Such chiral ligands derived from this compound could be applied in various asymmetric transformations. The combination of the planar chirality of the naphthyridine ring with a stereogenic center could lead to highly effective and selective catalysts. nih.gov

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a fundamental process in biological systems and supramolecular chemistry. The 1,5-naphthyridine framework, with its defined geometry and hydrogen-bonding capabilities, is an excellent platform for designing molecular receptors.

The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, while attached functional groups can serve as donors or acceptors. In this compound, both the ring nitrogens and the hydroxyl group can participate in hydrogen bonding interactions. This makes it a potential receptor for various guest molecules, including those of biological relevance. For instance, derivatives of the related 1,8-naphthyridine (B1210474) have been designed as fluorescent sensors that recognize guanosine (B1672433) nucleotides through multiple hydrogen bonds. researchgate.netresearchgate.net

The potential host-guest interactions involving this compound could include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the ring nitrogens act as acceptors.

Coordination: The nitrogen atoms can coordinate to metal ions, forming part of a larger host structure.

π-π Stacking: The aromatic naphthyridine ring can engage in stacking interactions with other aromatic guest molecules.

Fluorescence Sensing Applications

Fluorescent sensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. Naphthyridine derivatives are often highly fluorescent and their emission properties can be sensitive to their local environment, making them ideal candidates for chemosensors. mdpi.com

Various isomers, such as 1,6-naphthyridin-7(6H)-ones, have been shown to possess powerful fluorescence properties, including solvatochromism (color change with solvent polarity), large Stokes shifts, and high quantum yields, which are desirable for sensing applications. rsc.org Similarly, 1,8-naphthyridine derivatives have been incorporated into fluorescent nanosensors for the selective detection of nucleotides. researchgate.net

Although the specific fluorescence properties of this compound are not extensively detailed in the literature, the inherent fluorescence of the naphthyridine core suggests its potential in this area. The methanol group provides a convenient point for chemical modification, allowing for the attachment of specific recognition units to create targeted fluorescent probes. For example, a probe could be designed where analyte binding near the naphthyridine ring system perturbs its electronic structure, leading to a "turn-on" or "turn-off" fluorescent response.

The table below summarizes the photophysical properties of some related naphthyridine derivatives, illustrating the potential of this class of compounds in fluorescence applications.

| Compound/System | Excitation Max (λex, nm) | Emission Max (λem, nm) | Analyte Detected | Reference |

| 1,6-Naphthyridin-7(6H)-one derivatives | 320-386 | 425-474 | Solvent Polarity | mdpi.com |

| 1,8-Naphthyridine-conjugated nanosensor | 360 | 520 | Guanosine nucleotides | researchgate.net |

| Ethynyl-linked Aniline-Naphthyridine | 417 | 518 -> 535 | 9-decylguanine | researchgate.net |

| Imidazole-phenanthridine probe | - | - | Methanol | rsc.org |

Future Directions and Research Opportunities

Development of Novel Synthetic Routes to (1,5-Naphthyridin-3-yl)methanol

While established methods for the synthesis of the 1,5-naphthyridine (B1222797) core exist, the development of more efficient, scalable, and environmentally benign synthetic routes to this compound and its analogs remains a key objective. Traditional methods like the Skraup and Friedländer reactions often require harsh conditions. nih.govresearchgate.net Future research will likely focus on:

Modern Cyclization Strategies: Exploring novel cyclization reactions, such as electrocyclic ring closures and multicomponent reactions, could provide more direct and atom-economical pathways to the 1,5-naphthyridine framework. nih.govmdpi.com

Catalytic Approaches: The use of transition metal catalysts or organocatalysts could enable milder reaction conditions and improved functional group tolerance. For instance, iodine has been shown to be a reusable and efficient catalyst for certain 1,5-naphthyridine syntheses. nih.gov

Flow Chemistry: Implementing continuous flow technologies could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound and its precursors.

Green Chemistry Principles: A focus on reducing waste, using less hazardous reagents, and improving energy efficiency will be crucial in developing sustainable synthetic methods. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the design of new therapeutic agents. Future SAR studies will aim to systematically modify the core structure and its substituents to optimize potency, selectivity, and pharmacokinetic properties. nih.govrjraap.com Key areas of investigation include:

Modification of the Methanol (B129727) Group: Exploration of esterification, etherification, and replacement of the hydroxyl group with other functional groups (e.g., amines, halogens) to probe their influence on target binding and cellular activity.

Substitution on the Naphthyridine Rings: Introducing various substituents at different positions of the 1,5-naphthyridine core can significantly impact biological activity. For example, studies on other naphthyridine isomers have shown that substitutions can enhance anticancer or anti-infective properties. rjraap.comresearchgate.net

Elucidation of Pharmacophores: Identifying the key structural features responsible for the desired biological effects will enable the design of more potent and selective compounds.

A recent study on 1,5-naphthyridin-2-one analogs identified a derivative, 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one, with improved antibacterial potency, highlighting the impact of specific substitutions. nih.gov

In-depth Mechanistic Studies of Biological Activities

While various biological activities have been reported for 1,5-naphthyridine derivatives, a detailed understanding of their mechanisms of action is often lacking. nih.gov Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular targets (e.g., enzymes, receptors) of this compound and its derivatives.

Biochemical and Cellular Assays: Conducting detailed in vitro and cell-based assays to elucidate the downstream signaling pathways and cellular processes affected by these compounds.

Structural Biology: Utilizing X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of the compounds bound to their biological targets, providing insights into the molecular basis of their activity. nih.gov

Exploration of New Therapeutic Targets for 1,5-Naphthyridines

The 1,5-naphthyridine scaffold has already demonstrated potential in various therapeutic areas, including cancer and infectious diseases. nih.gov Future research should aim to explore new therapeutic applications by screening this compound and its derivatives against a wider range of biological targets. Potential areas of interest include:

Neurodegenerative Diseases: Given the role of certain kinases in neurodegeneration, and the ability of some naphthyridines to inhibit these enzymes, this is a promising avenue for investigation. nih.gov

Inflammatory Disorders: The immunomodulatory activity observed for some 1,5-naphthyridine alkaloids suggests their potential in treating inflammatory conditions. nih.gov

Metabolic Diseases: The discovery of 1,5-tetrahydronaphthyridines as CETP inhibitors opens the door for exploring their utility in managing cholesterol levels. researchgate.net

| Therapeutic Area | Potential Molecular Target | Reference |

| Cancer | TGF-beta type I receptor (ALK5), Topoisomerase I | nih.govacs.org |

| Kidney Diseases | Cyclin-dependent kinase 5 (CDK5) | nih.gov |

| Bacterial Infections | DNA Gyrase, Topoisomerase IV | nih.gov |

| Inflammatory Diseases | Pro-inflammatory mediators (TNF-α, IL-1β) | nih.gov |

| Cardiovascular Diseases | Cholesteryl ester transfer protein (CETP) | researchgate.net |

Investigation of this compound in Materials Science

The unique photophysical and electronic properties of the 1,5-naphthyridine ring system make it an attractive scaffold for applications in materials science. Future research could explore the potential of this compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): The development of 1,5-naphthyridine-based materials for use as emitters or host materials in OLEDs is an active area of research. One study reported a 1,5-naphthyridine-based thermally activated delayed fluorescence (TADF) emitter with high efficiency. researchgate.net

Sensors: The ability of the naphthyridine nitrogen atoms to coordinate with metal ions could be exploited in the design of fluorescent or colorimetric sensors for the detection of specific analytes.

Metal-Organic Frameworks (MOFs): The rigid, bidentate nature of the 1,5-naphthyridine ligand makes it a suitable building block for the construction of novel MOFs with potential applications in gas storage, catalysis, and separation. nih.gov

Advancements in Computational Modeling for Rational Design of Naphthyridine Derivatives

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. researchgate.netresearchgate.net Advancements in this area will significantly accelerate the development of novel this compound derivatives. Future efforts will likely involve:

In Silico Screening: Utilizing virtual screening techniques to rapidly evaluate large libraries of virtual compounds against specific biological targets, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Predictive Modeling: Developing more accurate quantitative structure-activity relationship (QSAR) and pharmacokinetic (ADME/Tox) models to predict the biological activity and drug-like properties of new designs. nih.gov

Molecular Dynamics Simulations: Employing molecular dynamics simulations to study the conformational dynamics of the compounds and their interactions with biological targets or in material assemblies, providing a deeper understanding of their behavior at the molecular level. researchgate.net

The rational design of 1,8-naphthyridine (B1210474) derivatives as cannabinoid receptor agonists has already demonstrated the power of combining computational design with chemical synthesis and biological testing. ebi.ac.uk

Q & A

Q. What are the optimal synthetic pathways for (1,5-Naphthyridin-3-yl)methanol, and how can reaction conditions be systematically optimized?

The synthesis of this compound often involves condensation, cyclization, or functional group transformations. For example, refluxing precursors in ethanol under controlled conditions (e.g., 2.5–3 hours at 80–100°C) with TLC monitoring can yield intermediates, as demonstrated in analogous naphthyridine syntheses . Key variables to optimize include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalysts : Palladium or copper catalysts for cross-coupling steps.

- Purification : Column chromatography or recrystallization (e.g., using ethanol) to isolate high-purity products .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Use a combination of:

- NMR : and NMR to verify the methanol group (-CHOH) and naphthyridine core (e.g., aromatic proton splitting patterns) .

- X-ray crystallography : Resolve bond angles (e.g., C3–C4–C5 = 120.5°) and confirm planar aromaticity .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected at ~177.07 g/mol).

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Moisture control : Use desiccants (e.g., silica gel) due to potential hydroxyl group reactivity.

- Temperature : Long-term storage at –20°C in inert atmospheres (argon/nitrogen) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

Discrepancies in bioactivity (e.g., MELK inhibition vs. off-target effects) require:

- Dose-response validation : Reproduce assays across multiple cell lines (e.g., IC profiling in HEK293 vs. HeLa cells) .

- Structural analogs : Compare with derivatives (e.g., OTSSP167 hydrochloride) to isolate structure-activity relationships .

- Data transparency : Adopt open-data frameworks to ensure reproducibility, as emphasized in health research guidelines .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen interactions with biological targets (e.g., kinases) using software like AutoDock Vina .

- Solvent effects : Simulate solvation dynamics with COSMO-RS to optimize reaction media .

Q. How can contradictory toxicity data for naphthyridine derivatives be analyzed in preclinical studies?

- Route-specific toxicity : Compare oral vs. intravenous administration in rodent models, referencing naphthalene toxicokinetics .

- Metabolite profiling : Use LC-MS to identify toxic intermediates (e.g., epoxide formation) .

- Species differences : Cross-validate results in human cell lines (e.g., HepG2) and mammals (e.g., mice, rats) .